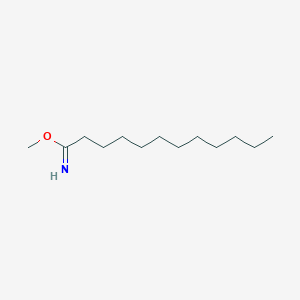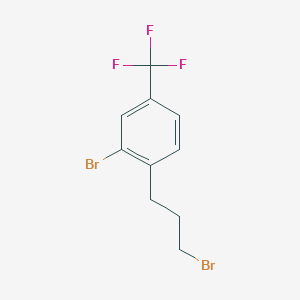
2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8Br2F3. This compound is characterized by the presence of bromine atoms and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene typically involves the bromination of 1-(3-bromopropyl)-4-(trifluoromethyl)benzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxypropyl)-4-(trifluoromethyl)benzene and 1-(3-aminopropyl)-4-(trifluoromethyl)benzene.
Oxidation Reactions: Products include 1-(3-oxopropyl)-4-(trifluoromethyl)benzene.
Reduction Reactions: Products include 1-(3-propyl)-4-(trifluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated and fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(3-bromopropyl)-3-(trifluoromethyl)benzene
- 2-Bromo-1-(3-bromopropyl)-2-(trifluoromethyl)benzene
- 2-Bromo-1-(3-bromopropyl)-5-(trifluoromethyl)benzene
Uniqueness
2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This arrangement can result in distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9Br2F3 |
|---|---|
Molekulargewicht |
345.98 g/mol |
IUPAC-Name |
2-bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9Br2F3/c11-5-1-2-7-3-4-8(6-9(7)12)10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
QNEOUSJVKAOJSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
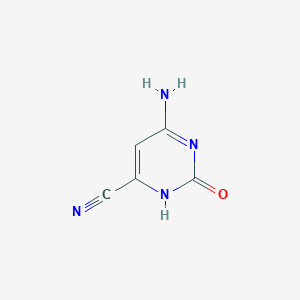


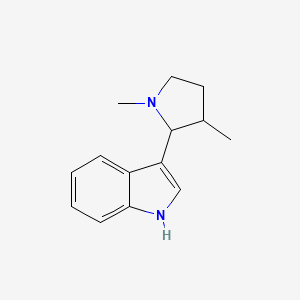
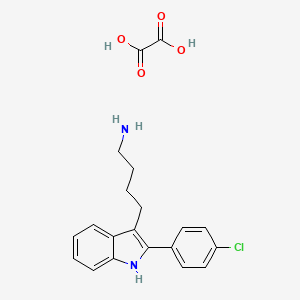
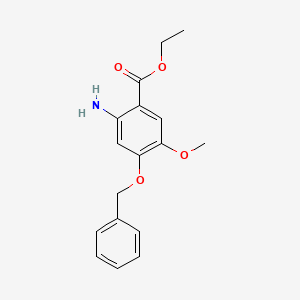

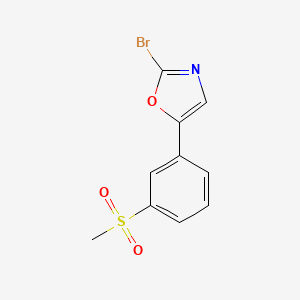
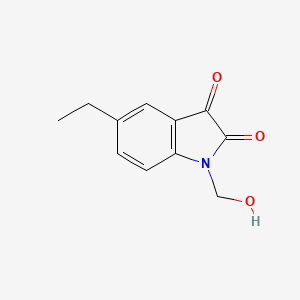
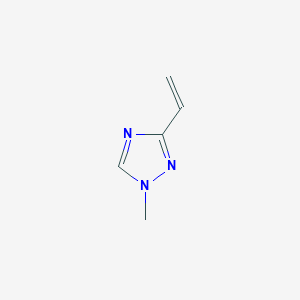
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
